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Compound of Interest

Compound Name: Dimethiodal

Cat. No.: B12799990 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Dimethiodal, also known by its IUPAC name diiodomethanesulfonic acid, is an organosulfur

compound with the molecular formula CH₂I₂O₃S. While its existence is documented in chemical

databases, a comprehensive body of experimental data regarding its chemical and physical

properties remains elusive in publicly accessible literature. This technical guide consolidates

the available computed data for Dimethiodal, presents its molecular structure, and proposes a

theoretical framework for its synthesis and expected spectroscopic characteristics. The

information herein is intended to serve as a foundational resource for researchers and

professionals in the fields of chemistry and drug development who may have an interest in this

unique halogenated sulfonic acid.

Chemical Identity and Structure
Dimethiodal is characterized by a methane backbone substituted with two iodine atoms and a

sulfonic acid group. The presence of the strongly electron-withdrawing sulfonic acid group and

the two bulky iodine atoms is expected to significantly influence its chemical reactivity and

physical properties.

Table 1: Chemical Identifiers for Dimethiodal

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b12799990?utm_src=pdf-interest
https://www.benchchem.com/product/b12799990?utm_src=pdf-body
https://www.benchchem.com/product/b12799990?utm_src=pdf-body
https://www.benchchem.com/product/b12799990?utm_src=pdf-body
https://www.benchchem.com/product/b12799990?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12799990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

IUPAC Name diiodomethanesulfonic acid

Synonym Dimethiodal

CAS Number 76-07-3

Molecular Formula CH₂I₂O₃S

Canonical SMILES C(S(=O)(=O)O)(I)I

InChI Key RVIRCOIWERMNCC-UHFFFAOYSA-N

Molecular Structure Diagram
Caption: 2D representation of the Dimethiodal (diiodomethanesulfonic acid) molecule.

Physicochemical Properties
Experimental data for the physicochemical properties of Dimethiodal, such as melting point,

boiling point, and solubility, are not readily available in the reviewed literature. The data

presented below are computed properties sourced from the PubChem database and should be

considered as estimates.[1]

Table 2: Computed Physicochemical Properties of Dimethiodal
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Property Value Source

Molecular Weight 347.90 g/mol PubChem

Exact Mass 347.78141 Da PubChem

XLogP3-AA (logP) 0.7 PubChem

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
3 PubChem

Rotatable Bond Count 1 PubChem

Topological Polar Surface Area 62.8 Å² PubChem

Heavy Atom Count 7 PubChem

Formal Charge 0 PubChem

Complexity 130 PubChem

Proposed Synthesis Pathway
While a specific, experimentally validated synthesis protocol for Dimethiodal has not been

identified in the literature, a plausible synthetic route can be proposed based on established

methodologies for the halogenation of sulfonic acids. A potential approach involves the direct

iodination of methanesulfonic acid under conditions that promote the substitution of the alpha-

hydrogens.

Hypothetical Experimental Protocol:
Reaction Setup: To a solution of methanesulfonic acid in a suitable solvent (e.g., a strong

acid like sulfuric acid to facilitate enolization), an iodinating agent such as N-iodosuccinimide

(NIS) or iodine in the presence of an oxidizing agent would be added portion-wise.

Reaction Conditions: The reaction would likely require elevated temperatures and an inert

atmosphere to prevent side reactions. The progress of the reaction could be monitored by

techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR)

spectroscopy on aliquots of the reaction mixture.
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Work-up and Purification: Upon completion, the reaction mixture would be cooled and

quenched, for example, by pouring it onto ice. The product could then be extracted with an

appropriate organic solvent. Purification of the crude product might be achieved through

recrystallization or column chromatography.

It is important to note that this is a theoretical protocol and would require significant

optimization and experimental validation.

Proposed Synthesis Workflow Diagram
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Caption: A proposed workflow for the synthesis of Dimethiodal.

Predicted Spectroscopic Data
Although experimental spectroscopic data for Dimethiodal is not available, its structure allows

for the prediction of its expected spectral characteristics.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to

show a single singlet for the methine proton (CH). The chemical shift of this proton would

likely be significantly downfield due to the deshielding effects of the two iodine atoms and the

sulfonic acid group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum is

predicted to exhibit a single resonance for the methine carbon. Similar to the proton
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spectrum, this carbon signal would be shifted downfield due to the electronegative

substituents.

IR (Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic

absorption bands for the O-H stretch of the sulfonic acid group (a broad peak), the S=O

stretches (strong absorptions), and the C-S stretch.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak

corresponding to the molecular weight of Dimethiodal. The isotopic pattern of this peak

would be characteristic of a molecule containing two iodine atoms. Fragmentation patterns

would likely involve the loss of iodine atoms and the sulfonic acid group.

Conclusion
Dimethiodal (diiodomethanesulfonic acid) is a chemical entity for which there is a significant

gap in the publicly available experimental data. This guide provides a summary of the known

computed properties and its chemical structure. Furthermore, a theoretical synthesis pathway

and predicted spectroscopic data have been presented to aid researchers who may be

interested in the future synthesis and characterization of this compound. Further experimental

investigation is required to fully elucidate the chemical and physical properties of Dimethiodal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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